molecular formula C13H14N2O4S B8558648 3-Amino-5-(hydroxymethyl)-2-phenoxybenzene-1-sulfonamide CAS No. 62273-23-8

3-Amino-5-(hydroxymethyl)-2-phenoxybenzene-1-sulfonamide

Cat. No. B8558648
CAS RN: 62273-23-8
M. Wt: 294.33 g/mol
InChI Key: LJCQTEGDYCSIOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-5-(hydroxymethyl)-2-phenoxybenzene-1-sulfonamide is a useful research compound. Its molecular formula is C13H14N2O4S and its molecular weight is 294.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Amino-5-(hydroxymethyl)-2-phenoxybenzene-1-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Amino-5-(hydroxymethyl)-2-phenoxybenzene-1-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

62273-23-8

Product Name

3-Amino-5-(hydroxymethyl)-2-phenoxybenzene-1-sulfonamide

Molecular Formula

C13H14N2O4S

Molecular Weight

294.33 g/mol

IUPAC Name

3-amino-5-(hydroxymethyl)-2-phenoxybenzenesulfonamide

InChI

InChI=1S/C13H14N2O4S/c14-11-6-9(8-16)7-12(20(15,17)18)13(11)19-10-4-2-1-3-5-10/h1-7,16H,8,14H2,(H2,15,17,18)

InChI Key

LJCQTEGDYCSIOJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C=C(C=C2S(=O)(=O)N)CO)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred mixture of lithium aluminium hydride (12.5 g) and dry dioxane (250 ml), a solution of ethyl 3-amino-4-phenoxy-5-sulfamylbenzoate (50 g) in dry dioxane (250 ml) is dropwise added at 90° C. during about one hour. After additional stirring and heating for 3 hours, the mixture is cooled, and ethyl acetate (25 ml) followed by water (50 ml) and 4 N acetic acid (310 ml) are very cautiously added dropwise. The solvents are thereafter removed in vacuo, and the residue is extracted with ethyl acetate (1 liter). The insoluble inorganic material is removed by filtration, and the filtrate is washed with aqueous sodium hydrogen carbonate and with water, and is then dried in the presence of magnesium sulphate. After filtration, the solvent is removed in vacuo to yield crude 3-amino-4-phenoxy-5-sulfamylbenzyl alcohol. After recrystallization from aqueous ethanol it is obtained with a melting point of 170° C.
Quantity
12.5 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Two
Quantity
25 mL
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
reactant
Reaction Step Four
Quantity
310 mL
Type
solvent
Reaction Step Five

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